Tert-butyl N-(2-chloro-1-phenylethyl)carbamate Tert-butyl N-(2-chloro-1-phenylethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20374442
InChI: InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol

Tert-butyl N-(2-chloro-1-phenylethyl)carbamate

CAS No.:

Cat. No.: VC20374442

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl N-(2-chloro-1-phenylethyl)carbamate -

Specification

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
IUPAC Name tert-butyl N-(2-chloro-1-phenylethyl)carbamate
Standard InChI InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16)
Standard InChI Key WHKTWKHXOIOGAT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CCl)C1=CC=CC=C1

Introduction

Tert-butyl N-(2-chloro-1-phenylethyl)carbamate is an organic compound belonging to the class of carbamates, which are derivatives of carbamic acid. This compound is characterized by the presence of a tert-butyl group, a phenylethyl moiety, and a chlorine atom attached to the ethyl chain. Its molecular structure suggests potential applications in synthetic organic chemistry and pharmaceutical development.

Synthesis

Tert-butyl N-(2-chloro-1-phenylethyl)carbamate can be synthesized via a multi-step reaction sequence involving:

  • Carbamoylation Reaction: A reaction between tert-butyl chloroformate and an amine derivative (e.g., 2-chloro-1-phenylethylamine).

  • Purification: Techniques such as recrystallization or column chromatography are employed to isolate the product.

  • Optimization: Reaction conditions (e.g., solvents, temperature, and catalysts) can significantly affect yield and purity.

This synthesis method highlights the utility of tert-butyl chloroformate as a key reagent in introducing the carbamate functionality.

Applications

Tert-butyl N-(2-chloro-1-phenylethyl)carbamate has potential applications in:

  • Pharmaceutical Chemistry: Carbamates are often used as prodrugs or intermediates in drug synthesis due to their stability and ability to release active amines under physiological conditions.

  • Synthetic Organic Chemistry: The compound's reactivity makes it useful for constructing more complex molecules.

  • Biological Studies: It may serve as a precursor for compounds with biological activity, such as enzyme inhibitors or receptor ligands.

Analytical Data

The characterization of tert-butyl N-(2-chloro-1-phenylethyl)carbamate involves various techniques:

TechniqueObservation
Nuclear Magnetic Resonance (NMR)Signals corresponding to tert-butyl, phenyl, and chloroethyl groups are observed.
Infrared Spectroscopy (IR)Peaks associated with C=OC=O, CHC-H, and NHN-H bonds confirm the structure.
Mass Spectrometry (MS)Molecular ion peak at 255 m/z confirms molecular weight.
Elemental AnalysisMatches theoretical composition of C13H18ClNO2C_{13}H_{18}ClNO_2.

Safety and Handling

As with most organic compounds containing reactive groups like chlorine:

  • Toxicity: Handle with care as it may cause irritation or toxicity upon inhalation or skin contact.

  • Storage: Store in a cool, dry place away from moisture and light to prevent degradation.

  • Disposal: Follow standard protocols for disposing of organic chemicals.

Future Research Directions

Further exploration of tert-butyl N-(2-chloro-1-phenylethyl)carbamate could involve:

  • Biological Activity Screening: Testing its efficacy as a pharmaceutical intermediate or active compound.

  • Reaction Optimization: Developing greener or more efficient synthetic routes.

  • Derivatives Development: Modifying its structure for enhanced properties or novel applications.

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